Cas no 4375-14-8 (octahydro-1H-indole)

Octahydro-1H-indole is a saturated bicyclic amine featuring an indole scaffold in its fully hydrogenated form. This structure imparts enhanced stability and reduced reactivity compared to its aromatic counterpart, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its rigid, alicyclic framework is advantageous for constructing complex molecular architectures, particularly in the development of bioactive compounds. The compound’s high purity and well-defined stereochemistry further enhance its utility in precision chemical reactions. Octahydro-1H-indole is commonly employed in the synthesis of alkaloids, agrochemicals, and specialty chemicals, where its predictable reactivity and robust stability are critical.
octahydro-1H-indole structure
octahydro-1H-indole structure
Product Name:octahydro-1H-indole
CAS No:4375-14-8
MF:C8H15N
MW:125.211402177811
MDL:MFCD00012080
CID:1515855
PubChem ID:107275
Update Time:2025-10-24

octahydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • octahydro-1H-indole
    • 2,3,3a,4,5,6,7,7a-octahydro-1H-indole
    • CCG-358848
    • 4375-14-8
    • CS-0046641
    • E73343
    • Octahydroindole
    • Octahydro-1H-indole, AldrichCPR
    • Perhydroindole
    • EN300-60535
    • MB00212
    • rac-(3aR,7aR)-Octahydro-1H-indole
    • 7-Azabicyclo[4.3.0]nonane
    • NS00045274
    • Indoline, hexahydro-
    • Perhydroindole,c&t
    • SCHEMBL30511
    • 1H-Indole, octahydro-
    • AKOS006237208
    • DTXSID00871070
    • Octahydro-1H-indole #
    • STR09982
    • BAA19368
    • EINECS 224-472-4
    • MFCD00012080
    • F8881-1784
    • MDL: MFCD00012080
    • Inchi: 1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2
    • InChI Key: PDELQDSYLBLPQO-UHFFFAOYSA-N
    • SMILES: N1CCC2CCCCC12

Computed Properties

  • Exact Mass: 125.12055
  • Monoisotopic Mass: 125.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.9472
  • Melting Point: 143°C
  • Boiling Point: 222.71°C (rough estimate)
  • Flash Point: 59.4±0.0 °C
  • Refractive Index: 1.4748 (estimate)
  • PSA: 12.03
  • Vapor Pressure: 0.7±0.3 mmHg at 25°C

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octahydro-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:4375-14-8)octahydro-1H-indole
Order Number:A1086863
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):3562.0
Email:sales@amadischem.com

Additional information on octahydro-1H-indole

Comprehensive Overview of Octahydro-1H-indole (CAS No. 4375-14-8): Structure, Synthesis, and Emerging Applications

Octahydro-1H-indole, identified by the chemical identifier CAS No. 4375-14-8, is a saturated heterocyclic compound derived from the indole scaffold through complete hydrogenation of its aromatic ring and pyrrole moiety. This compound belongs to the broader class of indoline derivatives, which are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry due to their structural versatility and functional group compatibility.

The molecular structure of Octahydro-1H-indole (C₈H₁₃N) features a fully hydrogenated six-membered benzene ring fused to a five-membered nitrogen-containing ring, resulting in a rigid yet flexible framework that can participate in diverse chemical transformations. The absence of conjugated double bonds distinguishes it from its aromatic counterpart, indoline, and imparts unique physicochemical properties such as enhanced hydrophobicity and reduced electronic delocalization.

Recent advances in catalytic hydrogenation methodologies have enabled efficient synthesis of CAS No. 4375-14-8. A notable approach involves the use of heterogeneous catalysts like palladium on carbon under controlled hydrogen pressure conditions, as demonstrated in studies published in the *Journal of Organic Chemistry* (2023). These protocols emphasize atom economy and scalability, aligning with green chemistry principles by minimizing solvent usage and waste generation.

In pharmaceutical research, Octahydro-1H-indole serves as a critical building block for bioactive molecules targeting neurological disorders and metabolic diseases. Its saturated core provides a scaffold for derivatization into GABAergic modulators or opioid receptor ligands, as highlighted in a 2022 review by the *European Journal of Medicinal Chemistry*. Researchers at the University of Tokyo reported that substituting electron-withdrawing groups on the nitrogen atom enhances metabolic stability while preserving target selectivity.

The compound's role extends beyond drug discovery into polymer science applications. A groundbreaking study from MIT (2023) demonstrated that incorporating CAS No. 4375-14-8 into polyurethane matrices significantly improves thermal stability without compromising mechanical flexibility—a property attributed to its ability to form intermolecular hydrogen bonds with polymer chains.

Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in elucidating the conformational preferences of Octahydro-1H-indole. High-resolution NMR data reveals distinct coupling patterns between adjacent methylene protons (J = 6–9 Hz), while crystallographic analysis confirms chair-like conformations with minimal steric strain between substituents on adjacent carbon atoms.

Sustainable synthesis strategies continue to evolve for this compound class. Researchers at ETH Zurich recently developed an enantioselective hydrogenation protocol using chiral ruthenium complexes under mild conditions (Journal of Catalysis, 2023). This breakthrough addresses long-standing challenges in achieving high optical purity while maintaining reaction efficiency across different functional group tolerances.

The biological activity profile of derivatives based on the CAS No. 4375-14-8 scaffold has been extensively studied using computational modeling approaches like molecular dynamics simulations and QSAR analysis. These studies reveal correlations between substituent electronic effects and receptor binding affinities, guiding rational drug design efforts across multiple therapeutic areas including oncology and neurodegenerative diseases.

In materials engineering applications, thin films composed of self-assembled monolayers derived from functionalized forms of this compound exhibit exceptional barrier properties against moisture penetration—a finding published in *Advanced Materials Interfaces* (2023). The mechanism involves π-stacking interactions between adjacent molecules facilitated by residual aromatic character retained through strategic substitution patterns.

Ongoing research at Stanford University focuses on developing biodegradable polymers incorporating this core structure for controlled drug delivery systems (Biomacromolecules, 2023). The team's work demonstrates that ester linkages introduced onto the nitrogen atom enable pH-responsive degradation profiles suitable for tumor-targeted therapies while maintaining structural integrity under physiological conditions.

Safety profiles for compounds containing this scaffold remain favorable compared to related heterocycles like tetrahydroisoquinolines or dihydrobenzofurans. Toxicological assessments conducted by regulatory bodies confirm low mutagenic potential when appropriate substitution patterns are employed—a critical factor for advancing candidates into clinical development phases.

The market dynamics surrounding this chemical entity reflect growing demand across multiple sectors including agrochemicals where it functions as an intermediate in herbicide formulations resistant to photodegradation mechanisms observed in traditional pyridine-based compounds (Pesticide Biochemistry and Physiology, 2023).

Emerging applications include its use as a precursor for optoelectronic materials where tailored substitution patterns enable fine-tuning of bandgap energies through molecular engineering approaches described in *ACS Applied Materials & Interfaces* (2023). These developments open new avenues for organic light-emitting diodes with improved color purity metrics compared to conventional anthracene-based emitters.

Collaborative efforts between academic institutions and industry partners continue to expand the synthetic toolbox available for this compound class. Notably, flow chemistry approaches implemented at Merck & Co.'s research facilities demonstrate throughput improvements exceeding 50-fold over traditional batch methods while maintaining consistent product quality metrics across production scales ranging from milligrams to kilograms per batch cycle.

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Amadis Chemical Company Limited
(CAS:4375-14-8)octahydro-1H-indole
A1086863
Purity:99%
Quantity:10g
Price ($):3562.0
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